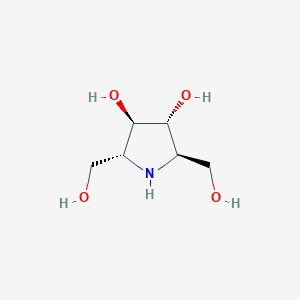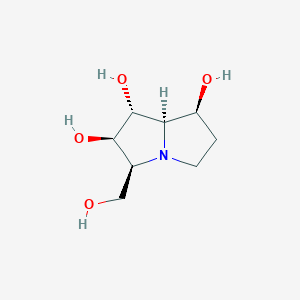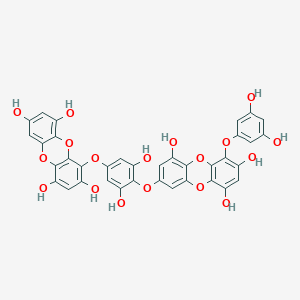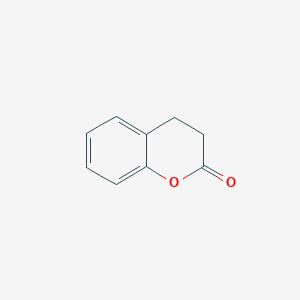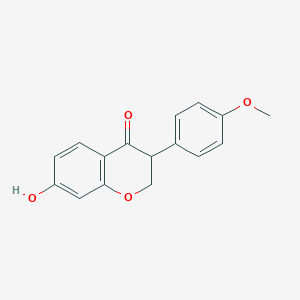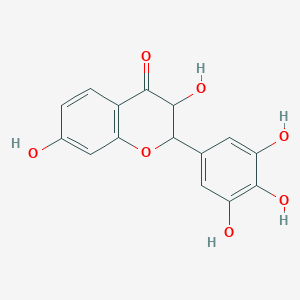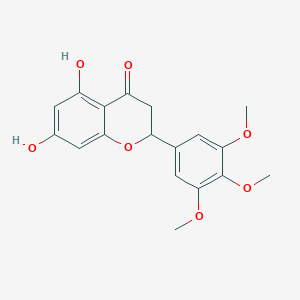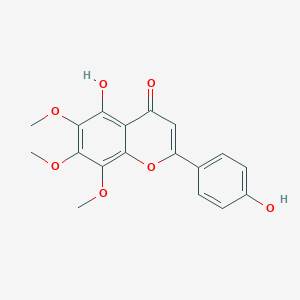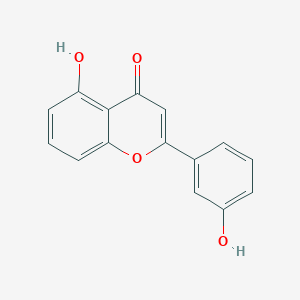
5,3'-Dihydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,3'-Dihydroxyflavone (DHFL) is a naturally occurring flavonoid compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. DHFL possesses a unique chemical structure that enables it to interact with various biological targets, making it a promising candidate for drug development.
Wirkmechanismus
5,3'-Dihydroxyflavone exerts its biological effects through various mechanisms, including the activation of the TrkB receptor, inhibition of the Wnt/β-catenin signaling pathway, and modulation of the AMPK/mTOR signaling pathway. 5,3'-Dihydroxyflavone has been shown to activate the TrkB receptor, which plays a crucial role in neuronal survival and synaptic plasticity. 5,3'-Dihydroxyflavone also inhibits the Wnt/β-catenin signaling pathway, which is involved in the development of cancer and other diseases. Finally, 5,3'-Dihydroxyflavone modulates the AMPK/mTOR signaling pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
Biochemische Und Physiologische Effekte
5,3'-Dihydroxyflavone has been shown to exert various biochemical and physiological effects, including the promotion of neuronal survival, enhancement of synaptic plasticity, inhibition of cancer cell proliferation and migration, improvement of glucose metabolism and insulin sensitivity, and reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5,3'-Dihydroxyflavone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, 5,3'-Dihydroxyflavone also has some limitations, including its poor solubility in water and low bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 5,3'-Dihydroxyflavone research, including the development of novel 5,3'-Dihydroxyflavone derivatives with improved bioavailability and therapeutic potential, the investigation of 5,3'-Dihydroxyflavone's potential in the treatment of other diseases such as cardiovascular disease and inflammatory disorders, and the exploration of 5,3'-Dihydroxyflavone's mechanisms of action at the molecular level.
Conclusion:
In conclusion, 5,3'-Dihydroxyflavone is a promising natural compound with potential therapeutic applications in various diseases. 5,3'-Dihydroxyflavone's unique chemical structure and ability to interact with various biological targets make it a promising candidate for drug development. Further research is needed to fully understand 5,3'-Dihydroxyflavone's mechanisms of action and to develop novel 5,3'-Dihydroxyflavone derivatives with improved bioavailability and therapeutic potential.
Synthesemethoden
5,3'-Dihydroxyflavone can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of 5,3'-Dihydroxyflavone involves the reaction of 2-hydroxyacetophenone with salicylaldehyde in the presence of a base catalyst. Enzymatic synthesis involves the use of enzymes such as tyrosinase or laccase to catalyze the conversion of flavanone to 5,3'-Dihydroxyflavone. Microbial synthesis involves the use of microorganisms such as fungi and bacteria to produce 5,3'-Dihydroxyflavone.
Wissenschaftliche Forschungsanwendungen
5,3'-Dihydroxyflavone has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and metabolic disorders. 5,3'-Dihydroxyflavone has been shown to possess neuroprotective properties by promoting the survival of neurons and enhancing synaptic plasticity. 5,3'-Dihydroxyflavone has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells. Additionally, 5,3'-Dihydroxyflavone has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes.
Eigenschaften
CAS-Nummer |
6665-68-5 |
|---|---|
Produktname |
5,3'-Dihydroxyflavone |
Molekularformel |
C15H10O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
5-hydroxy-2-(3-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8,16-17H |
InChI-Schlüssel |
SZMQXDYEGKRZDG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O |
Synonyme |
5-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



